N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2/c19-12(11-13-8-14-17-11)16-10-5-15-18(7-10)6-9-1-3-20-4-2-9/h5,7-9H,1-4,6H2,(H,16,19)(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJYNSGZZKJIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 1H-pyrazole-4-carboxylic acid with oxan-4-ylmethylamine under controlled conditions to form the intermediate. This intermediate is then reacted with 1H-1,2,4-triazole-5-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole-Triazole Carboxamides
*Inferred from structure; †Estimated based on ; ‡Calculated from molecular formula.
Key Observations :
- The target compound’s oxan-4-ylmethyl group introduces a saturated oxygen-containing ring, contrasting with aromatic substituents in compounds. This likely enhances polarity and aqueous solubility compared to aryl-substituted analogs like 3a or 3d .
- Compound 1005664-84-5 () shares a carboxamide linkage but uses a 3-methylbenzyl group instead of oxan-4-ylmethyl, highlighting the trade-off between aromatic hydrophobicity and aliphatic polarity .
Key Observations :
- The target compound likely employs EDCI/HOBt-mediated amide coupling, similar to compounds, but may require modified purification (e.g., chromatography over recrystallization) due to the oxane group’s steric demands .
- Yields for aryl-substituted analogs (62–71%) suggest moderate efficiency, which may decrease slightly for the target compound due to the bulkier oxane substituent.
Physicochemical Properties
Table 3: Thermal and Spectroscopic Data
†Estimated based on analogs; ‡Assumed from ’s high-purity standards.
Key Observations :
- The oxane group’s electron-donating effects may downfield-shift adjacent protons (e.g., CH₂ at δ ~3.5–4.0), distinguishing it from aryl-substituted analogs with aromatic protons at δ ~7.0–8.1 .
- Higher melting points in halogenated analogs (e.g., 3d at 181–183°C) suggest increased crystallinity due to halogen bonding, absent in the target compound .
Analytical and Spectral Characterization
- NMR : The target compound’s ^1H-NMR would exhibit distinct signals for the oxane ring (e.g., δ ~3.5–4.0 for CH₂-O), contrasting with aryl protons in compounds .
- MS : Molecular ion peaks align with calculated masses (e.g., 296.3 for the target vs. 403.1 for 3a), confirming structural variations .
- Purity : HPLC data in (95–100%) set a benchmark; the target compound likely requires similar rigorous quality control .
Biological Activity
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide is a compound with significant potential in medicinal chemistry due to its unique structure and biological activity. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The oxan (tetrahydropyran) moiety and the pyrazole ring contribute to its pharmacological properties. The molecular formula is , and it has been classified under various chemical databases for its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can lead to modulation of various biological pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and infectious processes.
- Receptor Modulation : It can interact with receptors that mediate cellular responses to stimuli.
The exact mechanisms are still under investigation but are believed to involve alterations in signaling pathways related to inflammation and cellular proliferation.
In Vitro Studies
Recent studies have evaluated the biological activity of related triazole derivatives, providing insights into the potential efficacy of this compound. For instance:
- Anti-inflammatory Activity : Compounds similar to N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole derivatives have shown promising anti-inflammatory effects by inhibiting cytokine release (e.g., TNF-α, IL-6) in peripheral blood mononuclear cells (PBMCs) .
- Antimicrobial Properties : The triazole ring is known for its antifungal and antibacterial properties. Preliminary assessments suggest that derivatives exhibit activity against various Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Some studies indicate that triazole derivatives have cytotoxic effects on cancer cell lines, suggesting potential for further development as anticancer agents .
Case Studies
A notable case study involved the synthesis of 1,2,4-triazole derivatives that demonstrated low toxicity levels while retaining significant biological activity against inflammatory markers. The compounds were tested at concentrations up to 100 µg/mL with viability rates comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Data Table: Biological Activity Overview
Q & A
Basic: What synthetic methodologies are recommended for preparing N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-1,2,4-triazole-5-carboxamide?
Answer:
A robust protocol involves nucleophilic substitution reactions under mild conditions. For example, a mixture of DMF , K₂CO₃ , and RCH₂Cl (alkylating agent) is stirred at room temperature with the pyrazole-triazole precursor. This method ensures regioselectivity and minimizes side reactions. Reaction progress should be monitored via TLC, with purification by column chromatography using ethyl acetate/hexane gradients .
Basic: How can the structural integrity of the synthesized compound be confirmed?
Answer:
Use a multi-technique approach:
- ¹H NMR : Verify proton environments (e.g., oxan-4-yl methyl protons at δ 3.4–3.8 ppm, pyrazole protons at δ 7.5–8.2 ppm).
- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- Elemental analysis : Ensure ≤0.4% deviation in C, H, N content.
- IR spectroscopy : Identify key functional groups (e.g., carboxamide C=O stretch at ~1670 cm⁻¹) .
Basic: What analytical methods are critical for assessing purity in academic research?
Answer:
- HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase).
- Melting point analysis (sharp range within 1–2°C indicates purity).
- X-ray crystallography : Resolve ambiguities in stereochemistry; compare experimental unit cell parameters with computational models (e.g., mean C–C bond length deviations ≤0.004 Å) .
Basic: How should preliminary biological activity screening be designed for this compound?
Answer:
- In silico prediction : Use PASS software to prioritize targets (e.g., kinase inhibition, antimicrobial activity).
- In vitro assays : Test against cell lines (e.g., IC₅₀ determination via MTT assay) and bacterial strains (MIC values via broth microdilution). Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks .
Advanced: How can computational methods resolve contradictions in spectroscopic data?
Answer:
- DFT calculations (e.g., B3LYP/6-31G* basis set) to simulate NMR/IR spectra. Compare experimental vs. theoretical chemical shifts (RMSD ≤0.3 ppm for ¹H NMR).
- Molecular dynamics (MD) : Model solvent effects on conformation (e.g., DMSO vs. water) to explain peak splitting anomalies .
Advanced: What strategies optimize reaction yields while minimizing byproducts?
Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions via response surface methodology.
- In situ monitoring : Use ReactIR to detect transient intermediates (e.g., thiolate anions) and adjust reaction kinetics .
Advanced: How can molecular docking guide SAR studies for this compound?
Answer:
- Protein-ligand docking (AutoDock Vina): Dock the compound into target active sites (e.g., EGFR kinase) using flexible side chains.
- Free energy calculations (MM/PBSA) : Rank binding affinities (ΔG ≤ -8 kcal/mol indicates strong binding). Validate with mutagenesis studies on key residues (e.g., Lys721 in EGFR) .
Advanced: What methodologies validate the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose to pH 1–13, UV light, and 40–80°C for 48 hours. Monitor degradation via LC-MS.
- Plasma stability assay : Incubate with human plasma (37°C, 24 hours); quantify parent compound loss using a validated calibration curve .
Advanced: How to address discrepancies between in silico predictions and experimental bioactivity?
Answer:
- Rescore docking poses with quantum mechanics/molecular mechanics (QM/MM) to account for electronic effects.
- Proteomics profiling : Use affinity pull-down assays to identify off-target interactions (e.g., unexpected kinase inhibition) .
Advanced: What approaches are recommended for structure-activity relationship (SAR) expansion?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
